molecular formula C12H12F3NO3 B11789487 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

Cat. No.: B11789487
M. Wt: 275.22 g/mol
InChI Key: HXTPMLRTFCOZDX-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a chiral benzoic acid derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The compound features a pyrrolidine ring, which is a common motif in bioactive molecules, and a trifluoromethyl group, known to enhance metabolic stability and membrane permeability . This specific structural combination makes it a prime candidate for the development of novel therapeutic agents. Its primary research application lies in its role as a precursor for the synthesis of more complex molecules, particularly as a key scaffold in the exploration of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inhibitors . RORγt is a critical nuclear receptor that drives the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17), making it a prominent target for autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . Researchers utilize this compound to create diverse chemical libraries by further functionalizing the hydroxypyrrolidine ring or coupling the benzoic acid moiety with various heteroaryl and other pharmacophores . These efforts are focused on discovering potent and selective modulators of immune responses. The compound is offered for research use only and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19)

InChI Key

HXTPMLRTFCOZDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the benzoic acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various Gram-positive bacteria and fungi, making it a potential candidate for treating infections caused by multidrug-resistant pathogens. In vitro studies demonstrated its ability to inhibit the growth of Staphylococcus aureus and Candida auris .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, particularly in human lung cancer cell lines (A549). Its mechanism of action appears to involve the inhibition of specific enzymes involved in cancer proliferation pathways .

Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid with various biological targets. These studies indicate that the compound interacts effectively with enzymes associated with inflammatory pathways, highlighting its potential as a lead compound for drug development aimed at inflammatory diseases .

Case Studies

Several studies have explored the applications of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid:

  • Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its potential as a scaffold for new antibiotics .
  • Cancer Therapeutics Research : In vitro experiments revealed that this compound could inhibit cell proliferation in lung cancer models, indicating its promise as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural Comparison of Key Benzoic Acid Derivatives
Compound Name Substituent at Position 2 Substituent at Position 5 Key Features
Target Compound 3-Hydroxypyrrolidine Trifluoromethyl Cyclic amine with hydroxyl group; enhanced solubility and H-bonding .
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid Pyridyl group Trifluoromethyl Aromatic heterocycle; potential for π-π stacking; lower solubility .
4-(Thiophen-3-yl)benzoic acid Thiophene - Sulfur-containing aromatic ring; altered electronic properties .
3-Fluoro-5-(trifluoromethyl)benzoic acid - Trifluoromethyl + Fluorine Increased electronegativity; stronger acidity (pKa ~1.5-2.5) .
(S)-Methyl ester derivative () 3-Hydroxypyrrolidine (ester) Trifluoromethyl Higher lipophilicity (logP ~2.5-3.0); prodrug potential .
Lactofen Nitrophenoxy ester Trifluoromethyl Herbicide; nitro group introduces redox activity; ester hydrolysis .

Physicochemical Properties

Table 2: Estimated Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) pKa (COOH)
Target Compound ~307.2 ~1.8 ~10-20 (aqueous) ~3.5-4.0
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid 267.2 ~2.5 <5 (aqueous) ~2.8-3.2
3-Fluoro-5-(trifluoromethyl)benzoic acid 208.1 ~2.0 ~5-10 (aqueous) ~1.9-2.3
(S)-Methyl ester derivative 321.3 ~3.0 <1 (aqueous) N/A

Key Observations:

  • The target compound exhibits moderate logP and higher solubility compared to pyridyl or ester analogs due to the hydrophilic hydroxypyrrolidine group.
  • Fluorinated analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzoic acid) show stronger acidity, enhancing ionization in physiological environments .
  • The methyl ester derivative () acts as a prodrug, with increased membrane permeability but requiring enzymatic hydrolysis for activation .

Biological Activity

2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid, a compound with the CAS number 1356109-15-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is characterized by a pyrrolidine ring and a trifluoromethyl group attached to a benzoic acid moiety. Its molecular formula is C11H12F3N1O3C_{11}H_{12}F_3N_1O_3 with a molar mass of approximately 273.22 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₂F₃N₁O₃
Molar Mass273.22 g/mol
CAS Number1356109-15-3
Chemical StructureChemical Structure

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target sites.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, affecting metabolic processes.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation or pain.

Antimicrobial Activity

Studies have shown that 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Preliminary data indicates that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives of benzoic acid, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Activity : In vitro studies demonstrated that treatment with 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory disorders .
  • Pharmacokinetics : A pharmacokinetic study revealed that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves coupling a pyrrolidine derivative with a trifluoromethyl-substituted benzoic acid precursor. For example, the hydroxyl group on pyrrolidine may require protection (e.g., using tert-butyldimethylsilyl chloride) before coupling via nucleophilic substitution or amide bond formation. Post-reaction deprotection and purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) are critical . Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify purity. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or varying pH) followed by HPLC analysis. Melting point determination (e.g., capillary method) can corroborate purity, as seen in structurally similar benzoic acid derivatives (mp ranges: 123–293°C) .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : Start with polar aprotic solvents (DMSO, DMF) for initial solubility screening. For biological assays, aqueous solubility can be enhanced via buffered solutions (e.g., ammonium acetate buffer, pH 6.5) or co-solvents like ethanol (<5% v/v) . Solubility data for analogs (e.g., trifluoromethyl-pyrazole derivatives) suggest limited aqueous solubility, necessitating formulation optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?

  • Methodological Answer : Contradictions in NMR data may arise from rotamers or residual solvents. Use deuterated DMSO or CDCl3_3 to identify solvent peaks. For ambiguous MS fragments, compare with computational fragmentation patterns (e.g., using MassFrontier). X-ray crystallography (as applied to pyrimidine derivatives ) can resolve stereochemical uncertainties. Cross-validate with IR spectroscopy to confirm functional groups (e.g., hydroxyl stretches at ~3400 cm1^{-1}) .

Q. What strategies optimize the yield of the pyrrolidine-benzoic acid coupling step?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., HATU or EDCI for amide coupling), bases (DIPEA or TEA), and temperatures. For sterically hindered pyrrolidine derivatives, microwave-assisted synthesis may improve reaction kinetics. Monitor by TLC and isolate intermediates to minimize side reactions (e.g., over-alkylation) .

Q. How to design bioactivity assays for this compound, given its structural similarity to known bioactive molecules?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., trifluoromethyl-pyrazole inhibitors ). Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like kinases or GPCRs. Validate via in vitro assays (e.g., enzyme inhibition IC50_{50} determination) using fluorogenic substrates. For cytotoxicity, employ cell viability assays (MTT or resazurin) in relevant cell lines .

Q. What analytical challenges arise in quantifying trace impurities in bulk synthesis?

  • Methodological Answer : Use LC-MS/MS to detect sub-1% impurities (e.g., dehydroxylated by-products). Calibrate against reference standards of suspected impurities (e.g., CAS 130683-46-4, a related benzoic acid impurity ). Ensure method validation per ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For toxic intermediates (e.g., trifluoromethyl-pyrazole precursors ), employ closed systems or gloveboxes. Waste must be neutralized (e.g., with 10% NaOH for acidic by-products) and stored in labeled containers for hazardous disposal .

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